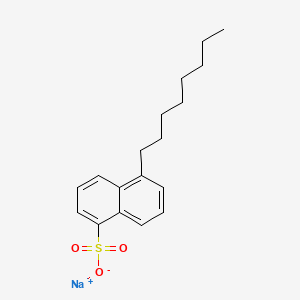
N-Fmoc-1-trityl L-Homohistidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-1-trityl L-Homohistidine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group, which are used to protect the amino and imidazole groups, respectively, during peptide synthesis. The compound has the molecular formula C41H35N3O4 and a molecular weight of 633.73 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Fmoc-1-trityl L-Homohistidine is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:
Loading the Resin: The first amino acid is attached to a solid support resin.
Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Trityl Protection: The trityl group is introduced to protect the imidazole ring of histidine.
Coupling: The protected amino acid is coupled to the growing peptide chain on the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-1-trityl L-Homohistidine undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the imidazole ring.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: Carbodiimides, HATU, or PyBOP for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
Applications De Recherche Scientifique
N-Fmoc-1-trityl L-Homohistidine is widely used in:
Mécanisme D'action
The primary mechanism of action for N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, allowing for selective reactions during peptide chain elongation . The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-1-trityl L-Histidine: Similar structure but without the homohistidine modification.
Fmoc-His(Trt)-OH: Another protected histidine derivative used in peptide synthesis.
Uniqueness
N-Fmoc-1-trityl L-Homohistidine is unique due to the presence of both Fmoc and trityl protecting groups, which provide enhanced stability and selectivity during peptide synthesis .
Propriétés
Numéro CAS |
1324564-23-9 |
|---|---|
Formule moléculaire |
C41H35N3O4 |
Poids moléculaire |
633.748 |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1 |
Clé InChI |
ZEKQMTMRKGEVMF-LHEWISCISA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Synonymes |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


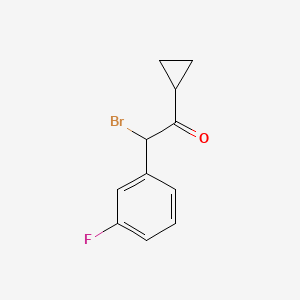
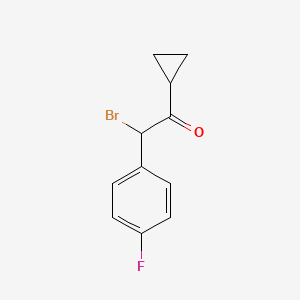
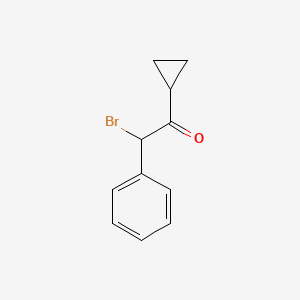
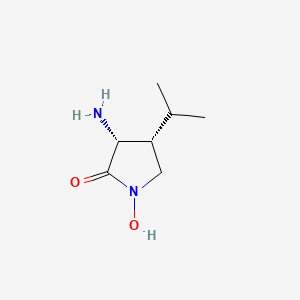
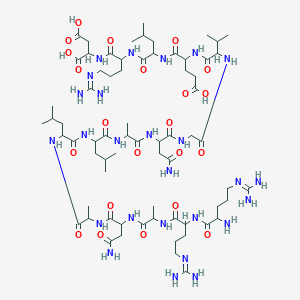
![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)
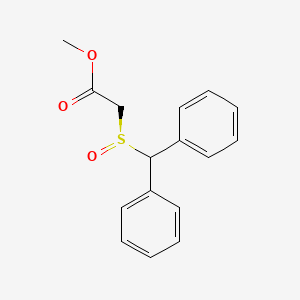

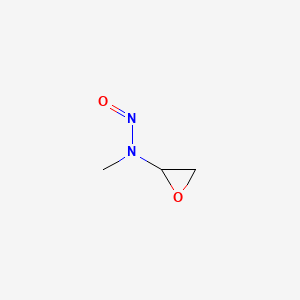
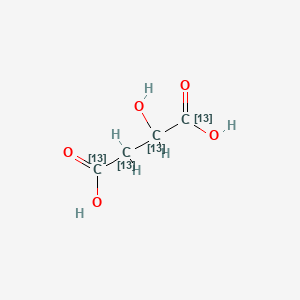
![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)
